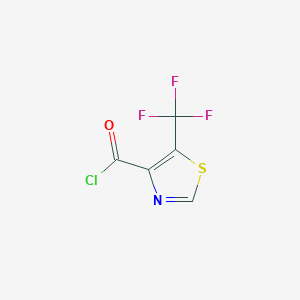

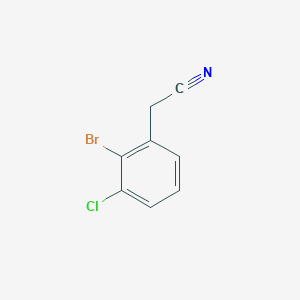

![molecular formula C21H17N3O2 B2495812 N-(2,8-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-1-萘酰胺 CAS No. 897616-97-6](/img/structure/B2495812.png)

N-(2,8-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related compounds involves several steps, including the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters in conditions such as polyphosphoric acid or mixtures thereof with phosphoryl chloride. Such methods could be adapted for the synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide, focusing on optimizing the yield and purity of the compound (Fülöp et al., 1979).

Molecular Structure Analysis

Structural analysis of similar compounds reveals significant insights into their molecular conformation. For instance, the crystal structure of a related pyrido[1,2-a]pyrimidin-4-one compound showed the pyrido-pyrimidine moiety to be planar, with minor dihedral angles between the pyrimidine and adjacent rings, indicating potential π-π interactions and stabilization by hydrogen bonds (Anthal et al., 2014).

Chemical Reactions and Properties

The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives toward various reagents suggests a versatile chemistry that could extend to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide. Such compounds participate in reactions that afford diverse heterocyclic structures, indicating their potential as intermediates in the synthesis of complex molecules (Ferrarini et al., 1983).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. The planarity and potential for π-π interactions suggest that N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide might exhibit similar solid-state properties, influencing its solubility and stability (Anthal et al., 2014).

科学研究应用

合成和化学反应

该化合物的合成和反应已在生成具有潜在生物活性的杂环化合物的背景下进行探索。例如,像微波辐射环合反应这样的合成技术已被用于制备嘧啶连接的杂环化合物,展示了它们的抗菌和杀虫潜力 (Deohate & Palaspagar, 2020)。此外,对相关化合物的晶体结构的研究有助于理解它们的分子构型和相互作用,这对于设计具有特定生物靶点的药物至关重要 (Subasri et al., 2017)。

生物活性和治疗潜力

研究还深入探讨了与N-(2,8-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-1-萘酰胺结构相似的化合物的生物活性,突出它们的治疗潜力。例如,衍生物已被研究其作为胆碱酯酶和Aβ聚集抑制剂的双重活性,为治疗阿尔茨海默病提供了见解 (Mohamed et al., 2011)。另一项研究确定了用于治疗骨质疏松症的有效αvβ3拮抗剂,展示了嘧啶衍生物在开发新治疗剂中的相关性 (Coleman et al., 2004)。

材料科学和传感应用

在材料科学领域,研究已扩展到为pH传感应用设计和合成嘧啶-邻苯二酰亚胺衍生物。这些研究展示了该化合物在创建敏感和可逆的基于质子化的比色pH传感器中的实用性 (Yan et al., 2017)。此外,利用N-杂环芳基-1,8-萘酰亚胺制备荧光传感器,包括嘧啶衍生物,强调了它们在环境监测和分析中的重要性 (Li et al., 2011)。

作用机制

Target of Action

The primary target of the compound N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that plays a central role in the insertion of viral DNA into the genome of host cells .

Mode of Action

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg2+ ion, which is crucial for the catalytic activity of the enzyme .

Biochemical Pathways

The action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide affects the viral life cycle pathway, specifically the integration step. By inhibiting the HIV-1 integrase, the compound prevents the insertion of viral DNA into the host genome, thereby blocking the replication of the virus .

Result of Action

The molecular and cellular effects of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide’s action result in the inhibition of HIV-1 replication. By preventing the integration of viral DNA into the host genome, the compound effectively halts the production of new virus particles .

属性

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-10-11-24-18(12-13)22-14(2)19(21(24)26)23-20(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXMQAKBSMYDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

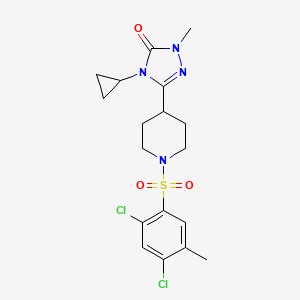

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

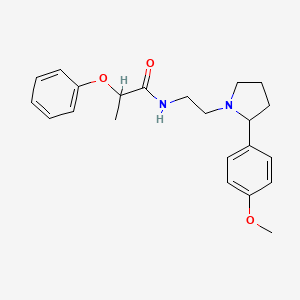

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

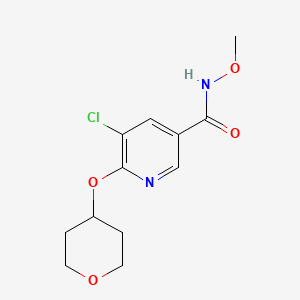

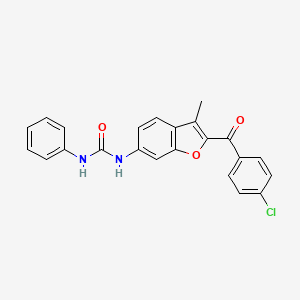

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

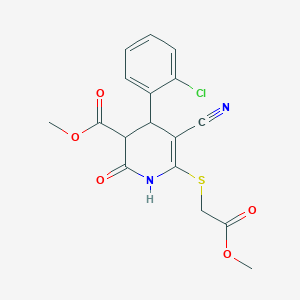

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

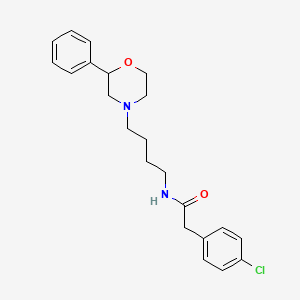

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)